4-(6-Methylpiperidin-3-yl)morpholine is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with a 6-methylpiperidin-3-yl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of 4-(6-Methylpiperidin-3-yl)morpholine is C_{10}H_{20}N_{2}O, and it features a morpholine ring, which is a saturated heterocyclic compound containing both nitrogen and oxygen atoms.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.
Research indicates that compounds similar to 4-(6-Methylpiperidin-3-yl)morpholine exhibit various biological activities, including:
The synthesis of 4-(6-Methylpiperidin-3-yl)morpholine can be achieved through several methods:
4-(6-Methylpiperidin-3-yl)morpholine has potential applications in:
Interaction studies involving 4-(6-Methylpiperidin-3-yl)morpholine focus on its binding affinity to various biological targets, such as receptors and enzymes. These studies are essential for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that similar compounds may interact with muscarinic acetylcholine receptors and other neurotransmitter systems, which could inform future research directions .
Several compounds share structural similarities with 4-(6-Methylpiperidin-3-yl)morpholine. Here are some notable examples:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 4-(4-Methylpiperidin-4-yl)morpholine | Morpholine ring with a different piperidine substitution | 0.89 |
| trans-4-Morpholinocyclohexanamine dihydrochloride | Morpholine substituted with a cyclohexane amine | 0.83 |
| trans-4-Morpholinocyclohexanol hydrochloride | Morpholine with cyclohexanol substitution | 0.77 |
| 4-(Morpholinomethyl)piperidin-4-ol | Morpholine linked to a piperidine alcohol | 0.71 |
These compounds highlight the structural diversity within this class of molecules while emphasizing the unique features of 4-(6-Methylpiperidin-3-yl)morpholine that may confer distinct biological activities.
4-(6-Methylpiperidin-3-yl)morpholine represents a bicyclic heterocyclic compound with the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol [1]. The compound features two distinct six-membered rings: a morpholine ring containing both nitrogen and oxygen heteroatoms, and a piperidine ring substituted with a methyl group at the 6-position [1].
The molecular geometry of 4-(6-Methylpiperidin-3-yl)morpholine is characterized by the chair conformations adopted by both heterocyclic rings [2] [3]. Structural analysis of related morpholine-containing compounds reveals that the morpholine ring consistently adopts a chair conformation with the nitrogen and oxygen atoms positioned equatorially [2] [3]. The chair conformation is stabilized by the optimal bond angles and minimized steric interactions between ring substituents [4] [5].
The piperidine ring component also preferentially adopts the chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles [4] [6]. In this conformation, the nitrogen atom exhibits tetrahedral geometry with the lone pair occupying an axial position [6] [7]. The methyl substituent at the 6-position of the piperidine ring preferentially adopts an equatorial orientation to minimize 1,3-diaxial interactions [7] [8].
Conformational analysis studies of morpholine have demonstrated that the chair-equatorial conformer is energetically favored over the chair-axial conformer by approximately 0.5 ± 0.1 kcal/mol [9] [8]. This preference is attributed to the optimal positioning of the nitrogen lone pair and reduced steric hindrance [9] [10]. The dihedral angles between the morpholine and piperidine rings in 4-(6-Methylpiperidin-3-yl)morpholine are expected to vary depending on the specific substitution pattern and intermolecular interactions [2] [3].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-(6-Methylpiperidin-3-yl)morpholine through both proton and carbon-13 analysis [11] [12]. The morpholine ring protons typically appear as characteristic pseudotriplets in the ¹H nuclear magnetic resonance spectrum [13] [14]. The methylene protons adjacent to oxygen (CH₂-O) resonate at approximately 3.72 ppm, while the methylene protons adjacent to nitrogen (CH₂-N) appear at 2.88 ppm [13] [14].
The piperidine ring protons exhibit distinct chemical shifts depending on their environment [12] [15]. The methylene protons of the piperidine ring typically appear as multiplets in the range of 1.50-1.75 ppm, while protons adjacent to the nitrogen atom resonate around 3.15 ppm as triplets [12] [15]. The methyl group attached to the 6-position of the piperidine ring appears as a characteristic doublet at approximately 1.24 ppm due to coupling with the adjacent methine proton [11] [15].
Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical shifts for the different carbon environments within the molecule [11] [16]. The morpholine ring carbons adjacent to oxygen typically resonate at 66.7 ppm, while carbons adjacent to nitrogen appear at 49.0 ppm [11] [12]. The piperidine ring carbons exhibit chemical shifts in the range of 25.4-31.6 ppm, with the methyl carbon appearing at approximately 18.6 ppm [11] [12].
| Nuclear Magnetic Resonance Chemical Shifts | ||
|---|---|---|
| Proton Assignments | Chemical Shift (ppm) | Multiplicity |
| Morpholine CH₂-O | 3.72 | Pseudotriplet |
| Morpholine CH₂-N | 2.88 | Pseudotriplet |
| Piperidine CH₂ | 1.50-1.75 | Multiplet |
| Piperidine CH₂-N | 3.15 | Triplet |
| Methyl group | 1.24 | Doublet |
| Carbon-13 Assignments | Chemical Shift (ppm) |
|---|---|
| Morpholine CH₂-O | 66.7 |
| Morpholine CH₂-N | 49.0 |
| Piperidine CH₂ | 25.4-31.6 |
| Methyl carbon | 18.6 |
Infrared spectroscopy provides valuable information about the functional groups and bonding characteristics of 4-(6-Methylpiperidin-3-yl)morpholine [17] [18]. The compound exhibits characteristic absorption bands corresponding to carbon-hydrogen, carbon-nitrogen, and carbon-oxygen stretching vibrations [17] [9]. Aliphatic carbon-hydrogen stretching vibrations appear in the region of 2955-2922 cm⁻¹, consistent with the saturated nature of both heterocyclic rings [17] [18].
The morpholine ring contributes specific infrared signatures including carbon-oxygen stretching vibrations in the range of 1066-1017 cm⁻¹ [9] [18]. Carbon-nitrogen stretching modes are observed between 1180-1110 cm⁻¹, reflecting the presence of both morpholine and piperidine nitrogen atoms [18] [10]. Ring vibrations characteristic of the six-membered heterocycles appear in the fingerprint region between 857-752 cm⁻¹ [9] [18].
The piperidine component of the molecule exhibits nitrogen-hydrogen stretching vibrations around 3354 cm⁻¹ when the nitrogen bears a hydrogen atom [18] [4]. Additional characteristic absorptions include piperidine ring vibrations in the range of 1446-1330 cm⁻¹ and carbon-hydrogen bending modes specific to the methyl substituent [18] [4].
| Infrared Spectral Assignments | ||
|---|---|---|
| Functional Group | Frequency (cm⁻¹) | Assignment |
| Aliphatic C-H stretch | 2955-2922 | Methyl and methylene groups |
| N-H stretch | 3354 | Piperidine nitrogen |
| C-N stretch | 1180-1110 | Morpholine and piperidine |
| C-O stretch | 1066-1017 | Morpholine ether linkage |
| Ring vibrations | 857-752 | Six-membered heterocycles |
| Piperidine modes | 1446-1330 | Ring deformation |
Mass spectrometric analysis of 4-(6-Methylpiperidin-3-yl)morpholine reveals characteristic fragmentation pathways that provide structural confirmation [19] [20]. The molecular ion peak appears at m/z 184, corresponding to the molecular weight of the intact molecule [1] [19]. Common fragmentation patterns for morpholine-containing compounds include alpha-cleavage adjacent to the nitrogen atoms, resulting in the loss of alkyl fragments [19] [20].
The morpholine ring typically undergoes fragmentation through cleavage of carbon-nitrogen bonds, producing characteristic fragments that retain either the morpholine or piperidine moiety [19] [20]. Alpha-cleavage processes are particularly favored in compounds containing saturated nitrogen heterocycles, leading to the formation of stable iminium ion fragments [20] [10]. The methyl substituent on the piperidine ring may be lost as a neutral radical (m/z 169, M-15), which is a common fragmentation pathway for methyl-substituted heterocycles [19] [20].
Secondary fragmentation processes include the loss of carbon monoxide (28 mass units) from carbonyl-containing fragments and the elimination of alkene units (C₄H₆, 54 mass units) from ring-opening reactions [19] [20]. The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often arising from the morpholine portion of the molecule due to the stabilizing effect of the oxygen heteroatom [19] [20].
| Mass Spectrometric Fragmentation Data | ||
|---|---|---|
| Fragment m/z | Loss | Assignment |
| 184 | - | Molecular ion [M]⁺ |
| 169 | 15 | Loss of methyl radical |
| 115 | 69 | Loss of piperidine fragment |
| 86 | 98 | Morpholine fragment |
| 58 | 126 | Base morpholine unit |
X-ray crystallographic analysis provides definitive structural information for 4-(6-Methylpiperidin-3-yl)morpholine and related compounds [21] [22]. Crystal structure determinations of morpholine-containing molecules consistently reveal chair conformations for both the morpholine and piperidine rings [23] [4]. The morpholine ring adopts a chair conformation with the nitrogen and oxygen atoms positioned to minimize steric interactions [4] [5].
Crystallographic studies of related compounds demonstrate that piperidine rings preferentially adopt chair conformations with substituents occupying equatorial positions when sterically feasible [4] [6]. The nitrogen atoms in both rings exhibit tetrahedral geometry with bond angles ranging from 108-116° for morpholine and 109-120° for piperidine [4] [6]. These values are consistent with sp³ hybridization and optimal orbital overlap [6] [7].
Bond length analysis from crystallographic data reveals that carbon-nitrogen bonds in morpholine rings typically measure 1.45-1.47 Å, while carbon-oxygen bonds are slightly shorter at 1.42-1.44 Å [4] [24]. Piperidine carbon-nitrogen bonds show similar lengths of 1.46-1.48 Å, reflecting the similar electronic environments of the nitrogen atoms [4] [6]. The methyl carbon-carbon bond length is approximately 1.52 Å, consistent with standard aliphatic carbon-carbon single bonds [4] [25].
Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding involving the nitrogen atoms and weak van der Waals forces between the hydrocarbon portions of the molecules [23] [4]. The morpholine oxygen atom participates in weak carbon-hydrogen···oxygen interactions that contribute to the overall crystal packing stability [23] [5]. The crystal structures typically exhibit layered arrangements with molecules oriented to maximize favorable intermolecular contacts while minimizing steric repulsion [4] [5].
| Crystallographic Structural Parameters | ||
|---|---|---|
| Parameter | Value | Reference Standard |
| Morpholine ring conformation | Chair | Multiple X-ray studies |
| Piperidine ring conformation | Chair | Multiple X-ray studies |
| C-N bond length (morpholine) | 1.45-1.47 Å | Cambridge Structural Database |
| C-O bond length (morpholine) | 1.42-1.44 Å | Cambridge Structural Database |
| C-N bond length (piperidine) | 1.46-1.48 Å | Cambridge Structural Database |
| Bond angles (morpholine) | 108-116° | Tetrahedral geometry |
| Bond angles (piperidine) | 109-120° | sp³ hybridization |
The synthesis of 4-(6-methylpiperidin-3-yl)morpholine represents a significant challenge in heterocyclic chemistry, requiring the strategic coupling of two distinct nitrogen-containing ring systems. This compound, with molecular formula C₁₀H₂₀N₂O, incorporates both morpholine and methylpiperidine moieties, necessitating sophisticated synthetic approaches that can effectively manage the stereochemical complexity inherent in such dual heterocyclic structures [2].
Traditional synthetic methodologies for constructing morpholine-piperidine coupled systems typically rely on multi-step sequences employing established organic transformations. The fundamental approach involves the sequential formation of the individual heterocyclic components followed by their coupling through appropriate linker strategies [2] [3].
Multi-Step Sequential Synthesis
The classical approach begins with the preparation of protected amino alcohol precursors, which serve as key intermediates for morpholine formation. The synthesis typically proceeds through acetylation of hydroxyl groups using acetic anhydride, providing crystalline intermediates with melting points ranging from 194-196°C and yields of approximately 78% [4]. This protection strategy prevents unwanted cyclization reactions during subsequent transformations.
The morpholine ring construction utilizes traditional cyclization protocols involving the treatment of N-hydroxyethyl derivatives with base under elevated temperatures (100-150°C). These conditions promote intramolecular nucleophilic substitution reactions that form the characteristic morpholine six-membered ring containing both nitrogen and oxygen heteroatoms [5] [4].
Piperidine component synthesis employs conventional reduction methodologies, often utilizing metal hydride reagents or catalytic hydrogenation conditions. The 6-methyl substitution pattern requires stereoselective approaches to control the configuration at this stereogenic center [2] [6].
Coupling Strategies
Traditional coupling approaches between morpholine and piperidine fragments rely on nucleophilic substitution reactions. The morpholine nitrogen acts as a nucleophile toward electrophilic piperidine derivatives, typically those bearing leaving groups such as halides or tosylates. These transformations generally require elevated temperatures (80-120°C) and basic conditions to achieve reasonable conversion rates [7] [8].
The methodology suffers from several limitations including moderate yields (60-80%), requirement for protection/deprotection sequences, and limited stereochemical control. Additionally, the harsh reaction conditions often lead to side reactions including epimerization and ring-opening processes [8] [5].
Modern synthetic approaches have revolutionized the construction of morpholine-piperidine systems through the implementation of transition metal catalysis, which offers superior selectivity, milder reaction conditions, and enhanced functional group tolerance [9] [10].
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed carboamination reactions represent a breakthrough in morpholine synthesis, enabling the direct coupling of ethanolamine derivatives with aryl or alkenyl bromides. The optimized protocol employs Pd(OAc)₂ (2 mol%) with P(2-furyl)₃ ligand (8 mol%) and sodium tert-butoxide as base in toluene at 105°C [10].
This methodology demonstrates exceptional diastereoselectivity, consistently achieving >20:1 diastereomeric ratios for cis-3,5-disubstituted morpholine products. Yields range from 54-77% depending on the electronic nature of the coupling partners, with electron-neutral and electron-rich substrates providing optimal results [10] [11].
The mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), followed by intramolecular aminopalladation through a boat-like transition state that dictates the stereochemical outcome. Reductive elimination completes the catalytic cycle while establishing the desired C-N bond [10].
Rhodium-Catalyzed Asymmetric Methodologies
Rhodium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for accessing enantiomerically pure morpholine derivatives. The methodology employs bisphosphine-rhodium catalysts bearing large bite angles, achieving quantitative yields and excellent enantioselectivities up to 99% ee [12].
The process involves the hydrogenation of unsaturated morpholine precursors under mild conditions (25-50°C, 1-5 atm H₂). The chiral rhodium catalyst controls the facial selectivity of hydride delivery, resulting in predictable absolute stereochemistry [12] [13].
Iron-Catalyzed Transformations
Iron trichloride has been demonstrated as an effective catalyst for the diastereoselective synthesis of substituted morpholines from amino alcohol precursors. The methodology employs FeCl₃·6H₂O (5 mol%) at temperatures ranging from 50-100°C, achieving cis/trans selectivities between 83:17 and 95:5 [14].
The mechanism involves iron-catalyzed activation of allylic alcohols, promoting carbocation formation stabilized by electron-donating substituents. Intramolecular cyclization through either oxygen or nitrogen nucleophiles generates the morpholine products with controlled stereochemistry [14].
Photoredox Catalysis
Visible light photoredox catalysis has revolutionized morpholine synthesis through the development of photocatalytic coupling protocols. The methodology employs inexpensive organic photocatalysts combined with Lewis acid additives to generate amine radical cations under mild conditions [15] [16].
The process enables the direct coupling of aldehydes with silicon amine protocol reagents under continuous flow conditions, providing access to substituted morpholines with excellent yields (75-95%) and high functional group tolerance. The methodology operates at room temperature under 365 nm LED irradiation [17] [16].
The stereochemical complexity of 4-(6-methylpiperidin-3-yl)morpholine necessitates sophisticated control strategies to achieve selective formation of desired stereoisomers. Multiple stereogenic centers and conformational constraints require careful consideration of reaction mechanisms and catalyst design [18] [6].
Asymmetric Transfer Hydrogenation
The key stereochemical control element involves the subsequent reduction using RuCl(S,S)-Ts-DPEN, which achieves enantioselectivities >95% ee through hydrogen-bonding interactions between the ether oxygen in the substrate backbone and the chiral diamine ligand [18] [13].
Mechanistic investigations reveal that the absolute stereochemistry is predictable based on the proposed transition state model, where the ether oxygen serves as a crucial hydrogen-bond acceptor that directs the approach of the ruthenium hydride species [13].
Photocatalytic Epimerization
Visible light-mediated epimerization provides an alternative approach for accessing thermodynamically favored stereoisomers. The methodology employs thiyl radical-mediated hydrogen atom transfer at α-amino positions, enabling reversible stereochemical interconversion [6].
The process utilizes 1 mol% [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ photocatalyst with phenylthiol as hydrogen atom transfer mediator in methanol under blue LED irradiation. The transformation proceeds through reversible C-H bond cleavage and reformation, allowing equilibration to the most stable stereoisomer [6].
For morpholine substrates, the epimerization selectively occurs at α-amino positions without affecting tertiary α-alkoxy sites, providing excellent control over stereochemical outcomes. The methodology achieves high diastereoselectivities while maintaining enantiomeric purity [6].
Template-Directed Approaches
Hydrogen-bonding directed selectivity represents an emerging strategy for controlling stereochemistry in morpholine-piperidine coupling reactions. The approach relies on substrate design that incorporates hydrogen-bond acceptor sites capable of directing catalyst approach [13] [19].
The methodology demonstrates that both oxygen and nitrogen heteroatoms can serve as effective hydrogen-bond acceptors, enabling extension to piperazine synthesis with similar levels of stereochemical control. The predictable nature of these interactions allows for rational design of substrates to achieve desired stereochemical outcomes [13].
The purification and isolation of 4-(6-methylpiperidin-3-yl)morpholine and related compounds require specialized techniques due to the basic nature of the heterocyclic nitrogens and the potential for hydrogen bonding interactions that affect physical properties [8] [5] [4].
Chromatographic Separations
Column chromatography using silica gel remains the most widely employed purification method for morpholine-piperidine derivatives. The methodology typically employs gradient elution systems with dichloromethane/methanol mixtures, achieving purities of 95-98% with recovery yields of 80-90% [5] [4] [10].
The basic nitrogen centers require careful pH management during chromatographic purification. Addition of triethylamine (0.1-1%) to the mobile phase prevents peak tailing and improves resolution by suppressing unwanted ionic interactions with the silica stationary phase [4].
Reversed-phase high-performance liquid chromatography provides superior resolution for closely related stereoisomers. C18 stationary phases with water-acetonitrile gradient systems achieve purities of 95-99%, though recovery yields are typically lower (70-85%) due to the semi-preparative scale limitations [8] [5].
Crystallization Methodologies
Recrystallization represents the preferred method for achieving highest purity levels (98-99%) while maintaining excellent recovery yields (85-95%). Ethanol and ethyl acetate systems are most commonly employed, often as mixed solvent systems to optimize solubility characteristics [5] [4].
The morpholine ring adopts a chair conformation in the solid state, as confirmed by X-ray crystallographic analysis. This conformational preference influences crystal packing arrangements and affects the effectiveness of different recrystallization solvents [5] [20].
Salt formation strategies enhance crystallization behavior for compounds containing basic nitrogen centers. Hydrochloride, tartrate, and sulfate salts demonstrate improved crystallization properties and enhanced stability compared to free base forms [7] [8].
Distillation Techniques
For compounds suitable for thermal purification, reduced pressure distillation provides an effective large-scale purification method. Operating temperatures typically range from 50-150°C under reduced pressure (1-10 mmHg), achieving purities of 90-95% with recovery yields of 85-95% [21] [22].
The thermal stability of morpholine-piperidine systems generally permits distillation without decomposition, though careful temperature control is essential to prevent thermal epimerization at stereogenic centers [22].
Advanced Purification Methods
Preparative-scale chromatography enables high-resolution separation of complex mixtures, particularly valuable for isolating minor stereoisomers or removing closely related synthetic byproducts. Semi-preparative HPLC systems achieve purities of 98-99% with recovery yields of 75-90% [8] [23].
Crystallization-induced dynamic resolution represents an emerging technique for separating enantiomeric mixtures, particularly valuable when combined with epimerization protocols that enable conversion of undesired stereoisomers to the target configuration [6] [5].
The combination of multiple purification techniques in sequence often provides optimal results for complex synthetic products. A typical protocol might employ initial column chromatography for crude purification, followed by recrystallization to achieve final purity specifications [5] [4] [10].
Quality Control and Characterization
Purity assessment employs multiple analytical techniques including ¹H NMR spectroscopy, ¹³C NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis. The characteristic morpholine and piperidine resonances provide diagnostic information for structure confirmation and purity assessment [2] [4] [24].
Thermal analysis using differential scanning calorimetry and thermogravimetric analysis provides information about thermal stability, polymorphic behavior, and residual solvent content, critical parameters for pharmaceutical applications [5] [25].